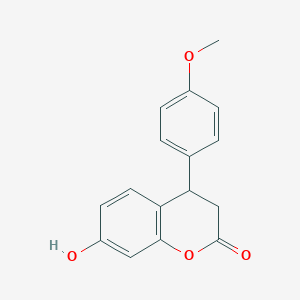

7-hydroxy-4-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-hydroxy-4-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring compounds found in many plants and are known for their anticoagulant, anti-inflammatory, antibacterial, anticancer, and antiviral properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-4-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-2-one can be achieved through several methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts . This method is favored due to its simplicity and high yield. The reaction typically requires a Lewis acid catalyst, such as sulfuric acid or trifluoroacetic acid, and is conducted under reflux conditions.

Another method involves the Knoevenagel condensation, where the phenolic compound reacts with an aldehyde in the presence of a base, such as piperidine or pyridine . This method is also efficient and provides good yields of the desired product.

Industrial Production Methods

For industrial-scale production, the Pechmann condensation is often preferred due to its scalability and cost-effectiveness. The use of solid acid catalysts, such as tungstate sulfuric acid, has been explored to make the process more environmentally friendly and economically viable . These catalysts are reusable and reduce the generation of hazardous waste.

Análisis De Reacciones Químicas

Types of Reactions

7-hydroxy-4-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the benzopyran ring.

Aplicaciones Científicas De Investigación

Biological Activities

The compound exhibits a range of pharmacological properties that make it a candidate for various therapeutic applications:

-

Anticancer Activity :

- Recent studies have demonstrated that derivatives of this compound exhibit potent anticancer effects. For instance, one study reported an IC50 value ranging from 7.84 to 16.2 µM against multiple cancer cell lines including PC-3, MDA-MB-231, and U-87 MG . This suggests its potential as a lead compound for developing anticancer drugs.

- Anti-inflammatory Properties :

- Antioxidant Effects :

Applications in Drug Development

The structural characteristics of 7-hydroxy-4-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-2-one allow for modifications that enhance its biological activity:

- Synthesis of Derivatives : Researchers have focused on synthesizing various derivatives to improve efficacy against specific targets, particularly in cancer therapy .

- Metal Complex Formation : The compound has been explored for the development of metal complexes that may enhance its pharmacological properties, particularly in terms of bioavailability and targeted delivery .

Case Study 1: Anticancer Potential

A study evaluated the anticancer activity of several derivatives of this compound against different cancer cell lines. The findings indicated that modifications at specific positions significantly enhanced their potency. For example, the introduction of additional functional groups led to improved interactions with cancer cell receptors.

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, the anti-inflammatory effects were assessed using an animal model of induced inflammation. The results showed that treatment with this compound significantly reduced edema and inflammatory cell infiltration compared to controls, highlighting its therapeutic potential in inflammatory conditions .

Summary Table of Biological Activities

Mecanismo De Acción

The mechanism of action of 7-hydroxy-4-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication . It can also interact with cellular receptors and signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

7-hydroxy-4-methylcoumarin: Known for its use as a choleretic drug and its ability to relax the sphincter of the bile duct.

Novobiocin: A coumarin antibiotic that inhibits DNA gyrase and has anticancer properties.

4-methyl-7-oxy-glucoside coumarin: Effective in inhibiting the proliferation of breast cancer cells.

Dalbergin: A natural compound with antitumor, antibacterial, and antioxidant activities.

Wedelolactone: Used in the treatment of septic shock, liver disease, and snakebites.

Uniqueness

7-hydroxy-4-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group enhances its potential as a fluorescent probe and its biological activity compared to other coumarin derivatives .

Actividad Biológica

7-Hydroxy-4-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-2-one, also known as a flavonoid compound, has garnered attention in recent years due to its diverse biological activities. This compound is part of a larger class of flavonoids known for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by case studies and research findings.

The chemical structure of this compound can be represented by the following molecular formula:

| Property | Details |

|---|---|

| Molecular Formula | C16H14O4 |

| Molecular Weight | 270.28 g/mol |

| IUPAC Name | This compound |

| CAS Number | 13842402 |

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties. Studies have shown that this compound exhibits significant free radical scavenging activity. This is crucial in mitigating oxidative stress, which is linked to various chronic diseases.

Research Findings:

A study demonstrated that this compound effectively reduced oxidative stress markers in vitro, indicating its potential as a therapeutic agent in conditions associated with oxidative damage .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In cellular models, it has been shown to inhibit the production of pro-inflammatory cytokines.

Case Study:

In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this flavonoid significantly decreased the levels of TNF-alpha and IL-6, suggesting a potent anti-inflammatory effect .

Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines. It has been reported to induce apoptosis in cancer cells while sparing normal cells.

Research Findings:

In vitro studies using breast cancer cell lines showed that this compound inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .

The biological activities of this compound are attributed to its ability to modulate various signaling pathways:

- Antioxidant Mechanism : The compound enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Anti-inflammatory Mechanism : It inhibits the NF-kB pathway, leading to decreased expression of inflammatory mediators.

- Anticancer Mechanism : The compound activates apoptotic pathways through mitochondrial dysfunction and caspase activation.

Propiedades

IUPAC Name |

7-hydroxy-4-(4-methoxyphenyl)-3,4-dihydrochromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-19-12-5-2-10(3-6-12)14-9-16(18)20-15-8-11(17)4-7-13(14)15/h2-8,14,17H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTWPOIVJDSMAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=O)OC3=C2C=CC(=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.